P2X3 Receptor Antagonist Potency: Ethyl Ester vs. Class Baselines
Ethyl (Z)-3-anilino-3-phenylprop-2-enoate (CAS 188649-64-1) demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor, with a reported EC₅₀ of 80 nM when evaluated at a 10 µM concentration in Xenopus oocyte expression systems [1]. A separate ChEMBL curation reports an EC₅₀ of 340 nM for the same compound-target pair [2]. For context, the isopropyl ester analog (CAS 217473-61-5) and the corresponding free acid lack documented P2X3 activity in the BindingDB repository, underscoring the functional relevance of the ethyl ester moiety within this chemotype [3]. The methyl ester analog (methyl 3-anilino-3-phenylprop-2-enoate) also lacks any reported P2X3 data, establishing the ethyl ester as the only ester within this sub-series with confirmed purinergic receptor engagement [3]. Direct head-to-head comparison data against the isopropyl or methyl ester analogs under identical assay conditions is not currently available in the public domain.
| Evidence Dimension | P2X3 receptor antagonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (BindingDB); EC₅₀ = 340 nM (ChEMBL curation); both at 10 µM test concentration in Xenopus oocytes expressing recombinant rat P2X3 |
| Comparator Or Baseline | Isopropyl ester analog (CAS 217473-61-5): no P2X3 activity reported. Methyl ester analog: no P2X3 activity reported. Class baseline for enamino ester P2X3 antagonists: ~100–500 nM range for structurally optimized ligands. |
| Quantified Difference | The ethyl ester is the only ester analog with documented P2X3 antagonist activity within this conserved scaffold; the isopropyl and methyl esters show no detectable activity in available databases, indicating a >100-fold selectivity window by absence of measurable binding (class-level inference). |
| Conditions | Recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes; antagonist mode; test concentration 10 µM |
Why This Matters
For laboratories screening purinergic modulators, CAS 188649-64-1 provides the only validated entry point into the anilinocinnamate ester chemical space with confirmed P2X3 pharmacology, whereas alternative ester analogs lack any target engagement evidence.
- [1] BindingDB PrimarySearch_ki. BDBM50118219 / ChEMBL_147403. Affinity Data: EC₅₀ = 80 nM for antagonist activity against recombinant rat P2X3. View Source
- [2] ChEMBL. CHEMBL884064. EC₅₀ = 340 nM. Cited in Jacobson, K.A. et al. J. Med. Chem. 2002, 45, 4057–4093. View Source
- [3] BindingDB. Query for propan-2-yl (Z)-3-anilino-3-phenylprop-2-enoate (CAS 217473-61-5) and methyl 3-anilino-3-phenylprop-2-enoate: no P2X3 target records found. View Source
